molecular formula C11H10N2O3 B1405591 Methyl 2-acetyl-2H-indazole-5-carboxylate CAS No. 1308649-95-7

Methyl 2-acetyl-2H-indazole-5-carboxylate

Cat. No. B1405591
CAS RN: 1308649-95-7
M. Wt: 218.21 g/mol
InChI Key: VVCNSHDJIHXSTC-UHFFFAOYSA-N
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Description

“Methyl 2-acetyl-2H-indazole-5-carboxylate” is a chemical compound with the molecular formula C11H10N2O3 . It is a type of indazole, which is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . This compound is a solid at room temperature .


Synthesis Analysis

Indazoles, including “this compound”, can be synthesized through various methods. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .


Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis and reactivity . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 218.21 g/mol .

Scientific Research Applications

Acetylation Studies

Methyl 2-acetyl-2H-indazole-5-carboxylate's susceptibility to acetylation has been a subject of interest in chemical research. Studies have shown that its acetylation, when compared to similar compounds, demonstrates a significantly decreased susceptibility. This attribute has been explored through various analytical techniques such as HPLC, NMR, FTIR, and GC-MS. The formation of isomeric diacetylated products during these processes has been documented, providing insights into the compound's chemical behavior and potential applications in synthesis and analytical chemistry (Dzygiel, Masiukiewicz, & Rzeszotarska, 2001).

Structural and Conformational Studies

Further research into N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which shares structural similarities with this compound, has provided valuable information on its spectroscopic, structural, and conformational characteristics. This research has utilized techniques like multinuclear NMR spectroscopy, including cross-polarisation magic angle spinning (CPMAS), offering a deeper understanding of the compound's molecular structure and properties, which could be beneficial in designing new materials and pharmaceuticals (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Thermodynamic Properties

The thermodynamic properties of related indazole compounds, such as enthalpy of formation in both condensed and gas phases, have been investigated. These studies are crucial for understanding the energetic aspects of chemical reactions involving such compounds, which can be applied in various fields such as material science and pharmaceutical formulation (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).

Synthesis and Application in Medicinal Chemistry

Research on indazole derivatives, including those structurally related to this compound, has focused on their synthesis and potential medicinal applications. These compounds have been studied for their antibacterial and antifungal properties, demonstrating the potential for development into new pharmaceutical agents (Gautam, Gautam, & Chaudhary, 2018).

Future Directions

Indazole derivatives, including “Methyl 2-acetyl-2H-indazole-5-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

properties

IUPAC Name

methyl 2-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-5-8(11(15)16-2)3-4-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCNSHDJIHXSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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